molecular formula C10H11F2NO2 B13892259 Ethyl 2-(2,6-difluoroanilino)acetate

Ethyl 2-(2,6-difluoroanilino)acetate

Cat. No.: B13892259
M. Wt: 215.20 g/mol
InChI Key: OQZDWEQMFNMRSC-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-difluoroanilino)acetate is a chemical compound with the molecular formula C10H9F2NO3. It is known for its potential therapeutic and industrial applications. The compound consists of an ethyl ester group attached to a 2-(2,6-difluoroanilino)acetate moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,6-difluoroanilino)acetate typically involves the reaction of 2,6-difluoroaniline with ethyl oxalyl monochloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-difluoroanilino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound.

Scientific Research Applications

Ethyl 2-(2,6-difluoroanilino)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-difluoroanilino)acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoroaniline: A precursor in the synthesis of Ethyl 2-(2,6-difluoroanilino)acetate.

    Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another compound with similar structural features and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both ethyl ester and difluoroanilino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

ethyl 2-(2,6-difluoroanilino)acetate

InChI

InChI=1S/C10H11F2NO2/c1-2-15-9(14)6-13-10-7(11)4-3-5-8(10)12/h3-5,13H,2,6H2,1H3

InChI Key

OQZDWEQMFNMRSC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=C1F)F

Origin of Product

United States

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